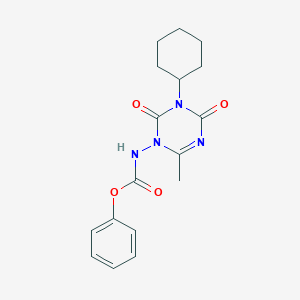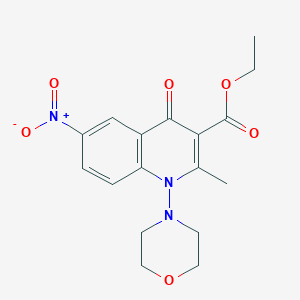
Ethyl 2-methyl-1-morpholin-4-yl-6-nitro-4-oxoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-1-morpholin-4-yl-6-nitro-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups such as a nitro group, a morpholine ring, and an ethyl ester. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-1-morpholin-4-yl-6-nitro-4-oxoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group, the morpholine ring, and the ethyl ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl 2-methyl-1-morpholin-4-yl-6-nitro-4-oxoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline core can be hydrogenated to form a dihydroquinoline derivative.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Acidic or basic hydrolysis conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include amino derivatives, dihydroquinoline derivatives, and carboxylic acids, each with distinct chemical and biological properties.
科学研究应用
Ethyl 2-methyl-1-morpholin-4-yl-6-nitro-4-oxoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-methyl-1-morpholin-4-yl-6-nitro-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA, affecting cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.
相似化合物的比较
Ethyl 2-methyl-1-morpholin-4-yl-6-nitro-4-oxoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a simpler structure.
Quinoline-3-carboxylic acid: A precursor for various pharmaceuticals.
Nitroquinoline: A compound with similar redox properties but lacking the morpholine ring.
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
ethyl 2-methyl-1-morpholin-4-yl-6-nitro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-3-26-17(22)15-11(2)19(18-6-8-25-9-7-18)14-5-4-12(20(23)24)10-13(14)16(15)21/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHJODXLWCYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8042215.png)
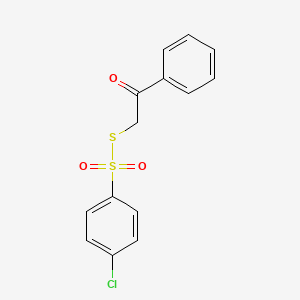
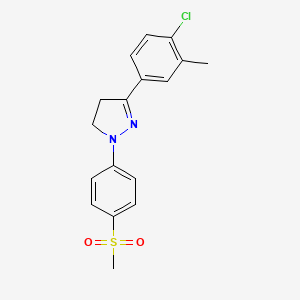
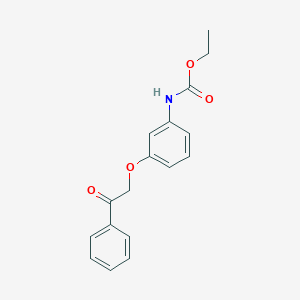
![8-Chloro-4-[(4-methylcyclohexyl)amino]-1,5-dihydrofuro[3,4-f][2]benzofuran-3,7-dione](/img/structure/B8042240.png)
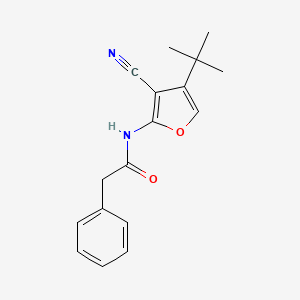
![N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide](/img/structure/B8042262.png)
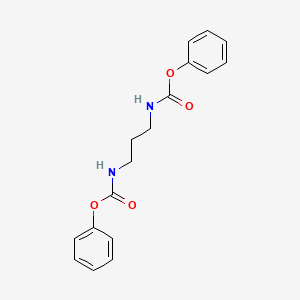
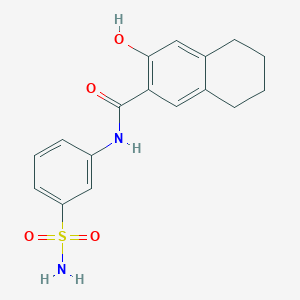
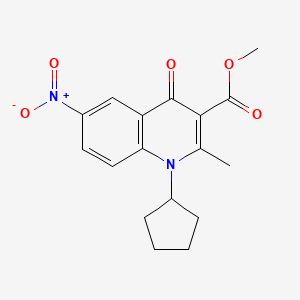
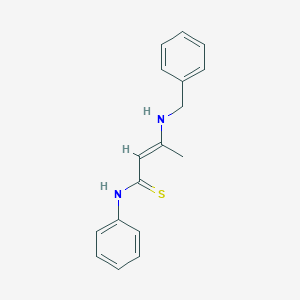
![Methyl 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8042300.png)
![2-[4-[[4-[(2-Amino-2-oxoethyl)amino]phenyl]methyl]anilino]acetamide](/img/structure/B8042303.png)
